tert-Butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate
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Overview
Description
tert-Butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate is a heterocyclic compound that combines a thiazole ring with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its structural complexity, which allows for various chemical modifications.
Preparation Methods
The synthesis of tert-Butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate typically involves the annulation of a thiazole ring to a pyridine ring. One common synthetic route starts with the preparation of a thiazole derivative, which is then subjected to cyclization reactions to form the fused thiazolo[4,5-c]pyridine scaffold . The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .
Chemical Reactions Analysis
tert-Butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the functional groups attached to the thiazole and pyridine rings.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include strong acids, bases, and specific catalysts that facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the thiazole and pyridine rings .
Scientific Research Applications
tert-Butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including antioxidant, antimicrobial, anti-inflammatory, and antitumor properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which can be used in drug discovery and development.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiazole and pyridine rings can interact with various enzymes and receptors, modulating their activity and leading to the observed pharmacological effects . The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
tert-Butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate can be compared with other similar compounds, such as:
Thiazolo[4,5-b]pyridines: These compounds also contain a fused thiazole-pyridine scaffold but differ in the position of the fusion and the substituents attached to the rings.
Imidazo[4,5-c]pyridines: These compounds have an imidazole ring fused to a pyridine ring and exhibit different pharmacological activities and chemical reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butyl ester group, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
tert-butyl 2-bromo-7-oxo-4,6-dihydro-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3S/c1-11(2,3)17-10(16)14-4-6-8(7(15)5-14)18-9(12)13-6/h4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBCSBQYJDBTJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C(=O)C1)SC(=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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